

# (S)-3-Hydroxypiperidine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-3-Hydroxypiperidine  
hydrochloride

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**(S)-3-Hydroxypiperidine hydrochloride** is a pivotal chiral building block in modern pharmaceutical development. Its stereodefined structure is a key component in the synthesis of a variety of bioactive molecules, particularly in the development of targeted therapies. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

## Core Properties

**(S)-3-Hydroxypiperidine hydrochloride** is a white to off-white crystalline powder. The presence of a hydroxyl group and a chiral center makes it a versatile intermediate for introducing specific stereochemistry into drug candidates, which is crucial for their efficacy and safety.<sup>[1]</sup>

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **(S)-3-Hydroxypiperidine hydrochloride** and its common N-protected intermediate, (S)-1-Boc-3-hydroxypiperidine.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClNO	[2][3]
Molecular Weight	137.61 g/mol	[2][4][5]
CAS Number	475058-41-4	[2][4][5]
Appearance	White or off-white crystalline powder	[4]
Melting Point	195-200 °C	[4]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -7° (c=1 in MeOH)	[4]
Purity	≥98%	[2][4]
Storage	Inert atmosphere, Room Temperature	[6][7]

Table 1: Physicochemical Properties of **(S)-3-Hydroxypiperidine Hydrochloride**

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>	
Molecular Weight	201.26 g/mol	[8]
CAS Number	143900-44-1	[8]
Appearance	White powder	[9]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz)	δ 1.43-1.55 (11H), 1.73-1.78 (1H), 1.87-1.89 (1H), 3.03-3.13 (2H), 3.73-3.78 (1H), 4.11-4.13 (2H)	

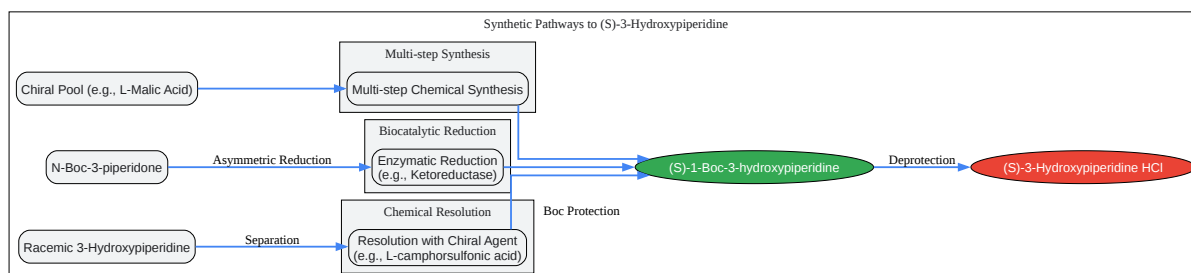
Table 2: Properties of (S)-1-Boc-3-hydroxypiperidine

## Synthesis of (S)-3-Hydroxypiperidine and its Derivatives

The enantioselective synthesis of (S)-3-hydroxypiperidine is critical for its use as a chiral building block. Several strategies have been developed, including chemical resolution, biocatalytic methods, and synthesis from the chiral pool.

## General Synthetic Approaches

The synthesis of (S)-3-hydroxypiperidine often involves the preparation of its N-Boc protected form, (S)-1-Boc-3-hydroxypiperidine, which is a key intermediate for many pharmaceutical compounds, including the anticancer drug ibrutinib.[8][10] Common synthetic strategies include the chemical resolution of racemic mixtures and enzymatic reduction.[8]



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Caption: Synthetic routes to (S)-3-Hydroxypiperidine HCl.

## Experimental Protocols

### 1. Enzymatic Synthesis of (S)-1-Boc-3-hydroxypiperidine using Ketoreductase

This method utilizes a ketoreductase (KRED) enzyme for the asymmetric reduction of a prochiral ketone.

- Reaction Setup:
  - Charge a reaction vessel with 200mM triethanolamine HCl buffer (pH 7.5).
  - Set the temperature to 35-40 °C.
  - Add 3% (w/w) KRED 110 and 10mM NAD<sup>+</sup>.
  - Dissolve N-1-Boc-3-piperidone (10g/L) in isopropanol and add to the reaction mixture.
- Reaction Conditions:
  - Stir the reaction mixture at 230 rpm for 3-4 hours.
- Monitoring and Analysis:
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (1:1).
  - Analyze the final product by Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (ESI-MS), Specific Optical Rotation (SOR), and <sup>1</sup>H NMR.
- Chiral HPLC Conditions:
  - Column: Chiralpak IC (250 × 4.6 mm, 5μm)
  - Mobile Phase: 5% Isopropanol and 95% n-hexane (v/v)
  - Flow Rate: 1 mL/min
  - Detection: UV at 210 nm
  - Retention Times: 12.60 min (R-isomer), 13.69 min (S-isomer)

## 2. Chemical Resolution of (±)-3-Hydroxypiperidine

This protocol involves the separation of enantiomers from a racemic mixture using a chiral resolving agent.[\[11\]](#)

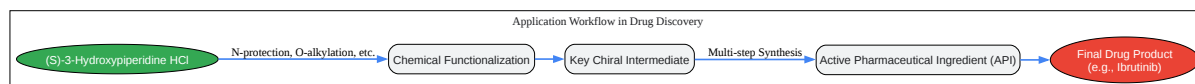
- Salt Formation:
  - Dissolve racemic 3-hydroxypiperidine and 0.5 molar equivalents of L-camphorsulfonic acid ammonium in an organic solvent.
  - Reflux the mixture to displace ammonia.
  - Remove the solvent under reduced pressure to obtain a concentrated oil.
- Fractional Crystallization:
  - Crystallize the diastereomeric salt from a suitable solvent system (e.g., ethanol/methyl tertiary butyl ether) to isolate the (S)-3-hydroxypiperidine-L-camphorsulfonate salt.[\[11\]](#)
- Liberation and Protection:
  - Treat the isolated salt with a base (e.g., ammonia water) to liberate the free (S)-3-hydroxypiperidine.
  - Protect the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) to yield (S)-1-Boc-3-hydroxypiperidine.[\[11\]](#)

## Applications in Drug Discovery

**(S)-3-Hydroxypiperidine hydrochloride** is a crucial building block in the synthesis of numerous pharmacologically active compounds.[\[12\]](#) Its primary application lies in the development of drugs targeting a range of diseases, from neurological disorders to cancer.[\[4\]](#)

## Role as a Chiral Intermediate

The piperidine scaffold is a prevalent structural motif in many biologically active natural products and synthetic drugs.[\[8\]](#)[\[13\]](#) The introduction of a hydroxyl group at the C3-position in a specific stereochemical orientation can significantly influence the biological activity of a molecule.[\[8\]](#)



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Caption: Role of (S)-3-Hydroxypiperidine HCl in drug synthesis.

## Synthesis of Ibrutinib

A prominent example of the application of (S)-3-hydroxypiperidine is in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[8] (S)-1-Boc-3-hydroxypiperidine serves as a key chiral intermediate in the construction of this anticancer drug.[9][10]

## Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-hydroxypiperidine and its derivatives.

- Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[12][14]
- Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[14][15]
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[12][15]
- First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[12][14]

This guide provides a foundational understanding of **(S)-3-Hydroxypiperidine hydrochloride** as a critical chiral building block. The detailed protocols and compiled data serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

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Address: 3281 E Guasti Rd  
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